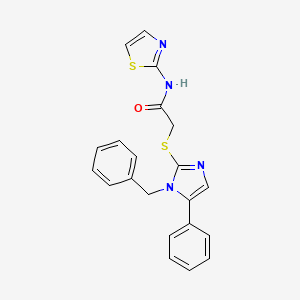

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzyl-substituted imidazole core linked via a thioether bridge to an acetamide group, which is further substituted with a thiazole ring. This structural architecture positions it within a class of bioactive molecules known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS2/c26-19(24-20-22-11-12-27-20)15-28-21-23-13-18(17-9-5-2-6-10-17)25(21)14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRADVFFERRXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiazole precursors. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Once the precursors are prepared, the next step involves the formation of the thioether linkage. This can be achieved by reacting the imidazole derivative with a suitable thiol compound under basic conditions. Finally, the acetamide group is introduced through an acylation reaction using an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether moiety serves as a nucleophilic site. Reactions typically involve:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone using potassium carbonate (K₂CO₃) as a base, yielding S-alkyl derivatives.

-

Arylation : Undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl thioethers .

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, acetone, 25°C, 6h | S-Methyl derivative | 78 | |

| 4-Bromophenyl boronic acid | Pd(PPh₃)₄, EtOH/H₂O, reflux, 12h | 4-Bromophenyl thioether | 65 |

Oxidation of the Thioether Group

The thioether group is oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

Sulfoxide Formation : Treatment with H₂O₂ (30%) in acetic acid at 0–5°C for 2h.

-

Sulfone Formation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at room temperature.

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 0–5°C, 2h | Sulfoxide derivative | 82 | |

| m-CPBA | CH₂Cl₂, 25°C, 4h | Sulfone derivative | 75 |

Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic aromatic substitution (EAS) at the 5-position:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group .

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF to form 5-bromo derivatives .

Table 3: Thiazole Ring Modifications

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-Nitro-thiazole derivative | 68 | |

| Bromination | NBS, DMF, 70°C, 3h | 5-Bromo-thiazole derivative | 72 |

Condensation with Amines and Hydrazines

The acetamide group reacts with nitrogen nucleophiles:

-

Hydrazine Formation : Reaction with hydrazine hydrate in ethanol under reflux yields hydrazide derivatives .

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imine linkages .

Table 4: Amine/Hydrazine Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 3h | Acetohydrazide derivative | 75 | |

| Benzaldehyde | EtOH, Δ, 4h | Schiff base derivative | 63 |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The acetamide group hydrolyzes in 6M HCl at 100°C, yielding carboxylic acid derivatives .

-

Base Stability : Resists hydrolysis in K₂CO₃/acetone at room temperature, making it suitable for nucleophilic substitutions .

Key Analytical Techniques

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 439.58 g/mol. Its structure includes:

- Imidazole Ring : Known for its role in enzyme activity and interactions with biological systems.

- Thiazole Moiety : Contributes to the compound's pharmacological properties.

- Thioether Linkage : Influences the compound's conformation and reactivity.

These structural features suggest potential interactions with various biological targets, making the compound a subject of interest in drug development.

Anticancer Activity

Research has indicated that compounds containing imidazole and thiazole moieties often exhibit significant anticancer properties. For instance, derivatives of thiazole have demonstrated selective cytotoxicity against various cancer cell lines. In particular, studies have shown that compounds similar to This compound can inhibit cell proliferation in human glioblastoma and melanoma cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The imidazole and thiazole rings are well-documented for their antimicrobial activities. Compounds like This compound may exhibit antibacterial and antifungal effects due to their ability to disrupt microbial cell functions. Preliminary studies have shown promising results against various bacterial strains, indicating that this compound could be developed into an effective antimicrobial agent .

Cholinesterase Inhibition

Another significant application of this compound lies in its potential as a cholinesterase inhibitor. The imidazole moiety can interact with the active sites of cholinesterase enzymes, which is crucial for modulating neurotransmission. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity Study

In a study published by Evren et al., novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity against these cell lines, supporting the potential anticancer activity of compounds similar to This compound .

Antimicrobial Efficacy

A separate investigation focused on imidazotriazole-incorporated thiazoles showed considerable antibacterial activity against various microbial species. The study highlighted how structural modifications could enhance efficacy, suggesting that similar approaches could be applied to develop effective formulations based on This compound .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pharmacologically active derivatives (Table 1):

Pharmacological and Mechanistic Insights

- Anticancer Activity: Compound 4a () demonstrates selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀: 23.3 µM) with minimal toxicity to NIH/3T3 embryoblasts (IC₅₀ > 1000 µM). The thiazole-acetamide moiety and methyl-imidazole substitution are critical for apoptosis induction . The target compound’s phenyl and benzyl groups may enhance tumor cell penetration, though experimental validation is needed.

- Enzyme Inhibition : The chloro-thiazole derivative () inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a metabolic enzyme in anaerobic pathogens, via hydrogen bonding and π-π stacking. The target compound’s thiazole-acetamide group may similarly interact with enzyme active sites .

- The bromophenyl substituent in 9c enhances steric bulk, which could improve target selectivity compared to the target compound’s benzyl group .

Biological Activity

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound notable for its unique structural features, including an imidazole ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 406.5 g/mol. The presence of both imidazole and thiazole rings suggests diverse biochemical interactions, enhancing its potential therapeutic applications.

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Contributes to biological reactivity |

| Thiazole Moiety | Potential for interaction with biological targets |

| Benzyl and Phenyl Groups | Enhance biological activity through various mechanisms |

The biological activity of this compound is primarily attributed to the interactions facilitated by the imidazole and thiazole moieties. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic contacts with various biological macromolecules, influencing cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that compounds with imidazole derivatives often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity. The thiazole component further enhances this potential, as thiazole-containing compounds are known for their antimicrobial effects.

Anticancer Potential

Studies have highlighted the anticancer properties of imidazole and thiazole derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of specific enzymes critical for cancer cell proliferation.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties, as many imidazole derivatives are known to modulate inflammatory pathways. This could be particularly relevant in conditions where inflammation plays a crucial role in disease progression.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antimicrobial Evaluation : A study reported that related imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC values indicating effective concentrations for inhibition.

- Cytotoxicity Assays : In vitro assays demonstrated that thiazole-containing compounds displayed cytotoxic effects against human cancer cell lines, with some derivatives achieving IC values lower than standard chemotherapeutics like doxorubicin.

- Mechanistic Studies : Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins involved in cancer cell survival pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting 5-phenyl-1-(substituted-benzyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like DMF or ethanol. Recrystallization from ethanol ensures purity .

- Key steps include monitoring reaction progress via TLC and verifying structural integrity using spectroscopic techniques (e.g., H NMR, C NMR, IR) .

Q. How is the structural characterization of this compound validated?

- Spectroscopy : H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl groups (δ 3.5–4.5 ppm). IR identifies thioamide (C=S, ~1250 cm) and acetamide (C=O, ~1680 cm) functional groups .

- Elemental Analysis : Experimental C, H, N, S percentages are cross-checked with theoretical values (deviation <0.3%) to confirm purity .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the thiazole and imidazole rings .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .

- Enzyme Inhibition : Evaluate COX-1/2 inhibition via fluorometric assays to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent-Free Conditions : Replace DMF/ethanol with Eaton’s reagent (PO/methanesulfonic acid) under solvent-free conditions, achieving yields >90% with reduced purification steps .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate thiol-acetamide coupling, optimizing reaction time and temperature via DOE (Design of Experiments) .

Q. How to resolve contradictions in reported biological activity data?

- Substituent Effects : Compare bioactivity of analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole ring). For example, fluorinated derivatives often show enhanced antimicrobial activity due to increased lipophilicity, while brominated analogs may exhibit stronger anticancer effects .

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) to minimize discrepancies. Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) for validation .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to dock the compound into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites. Prioritize poses with hydrogen bonds between the acetamide carbonyl and Arg120 (COX-2) or Lys745 (EGFR) .

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with anticancer IC values .

Q. How to design derivatives with improved pharmacokinetic properties?

- Bioisosteric Replacement : Replace the benzyl group with a pyridylmethyl moiety to enhance solubility. Introduce PEGylated thiazole side chains to improve plasma half-life .

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots. Block vulnerable sites (e.g., para positions on phenyl rings) with halogens or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.